SSAO inhibitor-2
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Overview
Description
SSAO inhibitor-2 is a compound that inhibits the activity of semicarbazide-sensitive amine oxidase (SSAO), an enzyme involved in the metabolism of primary amines. SSAO plays a role in various physiological processes, including the regulation of inflammation and the generation of reactive oxygen species. Inhibitors of SSAO, such as this compound, have been studied for their potential therapeutic applications in conditions like diabetic nephropathy, chronic kidney disease, and muscular dystrophy .
Preparation Methods
The synthesis of SSAO inhibitor-2 involves several steps, including the preparation of key intermediates and the final coupling reactions. One method involves the use of a two-ring nitrile compound containing thiophene and alcoxyl groups . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity.
Chemical Reactions Analysis
SSAO inhibitor-2 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
SSAO inhibitor-2 has been extensively studied for its potential applications in scientific research. In chemistry, it is used to study the inhibition of SSAO and its effects on various biochemical pathways. In biology, this compound is used to investigate the role of SSAO in inflammation and oxidative stress. In medicine, it has shown promise in the treatment of conditions like diabetic nephropathy and muscular dystrophy by reducing inflammation and fibrosis .
Mechanism of Action
The mechanism of action of SSAO inhibitor-2 involves the inhibition of SSAO activity. SSAO is an enzyme that catalyzes the oxidative deamination of primary amines, leading to the production of aldehydes, ammonia, and hydrogen peroxide. By inhibiting SSAO, this compound reduces the generation of reactive oxygen species and inflammation. The molecular targets of this compound include the active site of SSAO, where it binds and prevents the enzyme from catalyzing its reactions .
Comparison with Similar Compounds
SSAO inhibitor-2 is unique in its dual inhibition of SSAO and monoamine oxidase B (MAO-B), which distinguishes it from other SSAO inhibitors. Similar compounds include PXS-4728A and SzV-1287, which also inhibit SSAO but may have different selectivity and potency profiles . This compound’s ability to inhibit both SSAO and MAO-B makes it a valuable tool for studying the combined effects of these enzymes on inflammation and oxidative stress .
Properties
Molecular Formula |
C14H21FN4O2 |
---|---|
Molecular Weight |
296.34 g/mol |
IUPAC Name |
1-[5-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]pyrimidin-2-yl]-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C14H21FN4O2/c1-14(20)2-4-19(5-3-14)13-17-8-12(9-18-13)21-10-11(6-15)7-16/h6,8-9,20H,2-5,7,10,16H2,1H3/b11-6+ |
InChI Key |
KJYPZUQVIJXWMV-IZZDOVSWSA-N |
Isomeric SMILES |
CC1(CCN(CC1)C2=NC=C(C=N2)OC/C(=C/F)/CN)O |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=C(C=N2)OCC(=CF)CN)O |
Origin of Product |
United States |
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